molecular formula C29H38O9Si B576036 Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside CAS No. 169686-81-1

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside

Cat. No.: B576036
CAS No.: 169686-81-1
M. Wt: 558.699
InChI Key: YEJYGCSQLCXHSL-JYIVOWJTSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside is a complex carbohydrate derivative widely used in biomedical research. This compound is notable for its unique structural configuration, which makes it an essential tool for studying carbohydrate functions and interactions. Its applications extend to various scientific investigations, particularly in the realm of cellular mechanisms and potential pharmacological interventions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside typically involves multiple steps The process begins with the protection of the hydroxyl groups of galactopyranoside using acetyl groupsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) standards. This involves stringent control of the reaction environment, including temperature, pressure, and cleanliness, to produce the compound in large quantities while maintaining its quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and interactions.

    Reduction: This reaction can be used to remove protective groups or modify the compound’s structure.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a deprotected form of the compound.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside is extensively used in scientific research, particularly in:

    Chemistry: It serves as a building block for synthesizing more complex carbohydrates and studying their properties.

    Biology: It is used to investigate carbohydrate-protein interactions and cellular processes.

    Medicine: The compound is explored for its potential in developing new drugs and therapeutic agents.

    Industry: It is utilized in the production of various biochemical products and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The compound’s unique structure allows it to modulate these interactions, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside: This compound is similar in structure but lacks the tert-butyldiphenylsilyl group, which affects its reactivity and applications.

    Methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-galactopyranoside: This compound has a trityl group instead of the tert-butyldiphenylsilyl group, leading to different chemical properties and uses.

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-A-D-galactopyranoside stands out due to its specific protective groups, which provide stability and facilitate selective reactions. This makes it particularly valuable in synthetic chemistry and biomedical research.

Biological Activity

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside (CAS No. 169686-81-1) is a synthetic glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include multiple acetyl groups and a tert-butyldiphenylsilyl protecting group. The following sections explore the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C29H38O9Si
  • Molecular Weight : 558.71 g/mol
  • CAS Number : 169686-81-1

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving L929 mouse fibroblast cells and A549 human lung carcinoma cells have shown varying degrees of cytotoxicity for related acetylated compounds.

Table 2: Cytotoxicity Results for Acetylated Compounds

Compound NameConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Compound A1007768
Compound B2008973
Compound C5096127

The results indicate that while some compounds exhibit cytotoxic effects at higher concentrations, others may enhance cell viability, suggesting potential therapeutic benefits.

The biological activity of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside may be attributed to its ability to interact with cellular membranes and bacterial cell walls. The presence of multiple acetyl groups likely enhances lipophilicity, facilitating better penetration into microbial cells.

Case Studies and Research Findings

A review of literature reveals that compounds with similar structures to Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldiphenylsilyl-α-D-galactopyranoside have been investigated for their biological activities:

  • Antimicrobial Efficacy : Studies have shown that acetylated glycosides exhibit stronger antimicrobial properties compared to their non-acetylated counterparts. For instance, a study reported that certain acetylated galactosides had MIC values significantly lower than traditional antibiotics against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Profiles : Research on related compounds demonstrated that while some derivatives were cytotoxic at high concentrations, others promoted cell growth and viability in specific cancer cell lines . This duality suggests a complex interaction with cellular pathways that warrants further investigation.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3/t24-,25+,26+,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYGCSQLCXHSL-JYIVOWJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O9Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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